N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide
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Description
N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(4-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.15149208 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets .
Mode of Action
The spatial orientation of substituents and different stereoisomers of the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways, depending on their target selectivity .
Pharmacokinetics
Modifications to the structure of pyrrolidine derivatives have been reported to optimize their pharmacokinetic profile .
Result of Action
Pyrrolidine derivatives have been associated with various biological activities, depending on their target selectivity .
Action Environment
The biological activity of pyrrolidine derivatives can be influenced by steric factors .
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-15-5-7-16(8-6-15)23-21(26)20(25)22-14-17-4-3-13-24(17)30(27,28)19-11-9-18(29-2)10-12-19/h5-12,17H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDWIOJDXOGUQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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